molecular formula C8H7Br2Cl B6227603 2-bromo-4-(2-bromoethyl)-1-chlorobenzene CAS No. 1546189-85-8

2-bromo-4-(2-bromoethyl)-1-chlorobenzene

Cat. No. B6227603
CAS RN: 1546189-85-8
M. Wt: 298.4
InChI Key:
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Description

2-bromo-4-(2-bromoethyl)-1-chlorobenzene (2B4ECB) is a halogenated aromatic compound with a wide variety of applications in the scientific community. It is a versatile compound that can be used as a starting material in the synthesis of different compounds, as well as a reagent in various biochemical and physiological experiments. In

Scientific Research Applications

2-bromo-4-(2-bromoethyl)-1-chlorobenzene is a versatile compound that can be used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various compounds, including drugs and other biologically active compounds. It has also been used as a reagent in biochemical and physiological experiments. For example, it has been used to study the effects of halogenated aromatic compounds on the activity of enzymes and other proteins.

Mechanism of Action

2-bromo-4-(2-bromoethyl)-1-chlorobenzene is a halogenated aromatic compound, which means that it contains a halogen atom (in this case, chlorine) bonded to an aromatic ring. This type of compound is known to interact with biological molecules, such as proteins and enzymes, by forming covalent bonds with them. This interaction can affect the activity of the target molecules, which can lead to changes in the biochemical and physiological processes of the organism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of other proteins, such as transcription factors and DNA-binding proteins. In addition, it has been shown to affect the expression of certain genes, which can lead to changes in the organism’s physiology.

Advantages and Limitations for Lab Experiments

2-bromo-4-(2-bromoethyl)-1-chlorobenzene is a useful compound for laboratory experiments due to its versatility. It can be used as a starting material in the synthesis of various compounds, as well as a reagent in biochemical and physiological experiments. However, it is important to note that this compound is a halogenated aromatic compound, which means that it is potentially toxic and should be handled with care.

Future Directions

The potential future directions for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene are numerous. It could be used as a starting material in the synthesis of more complex compounds, such as drugs, for therapeutic or diagnostic purposes. It could also be used in the development of new biochemical and physiological experiments, such as those involving the study of gene expression or protein activity. In addition, it could be used in the development of new methods for the synthesis of compounds with specific properties, such as increased solubility or increased stability. Finally, it could be used in the development of new materials, such as polymers or nanomaterials, for a variety of applications.

Synthesis Methods

2-bromo-4-(2-bromoethyl)-1-chlorobenzene is synthesized through a two-step process. First, 2-bromoethylbenzene is treated with bromine in an aqueous solution of sodium hydroxide. This reaction produces 2-bromo-4-(2-bromoethyl)benzene. The second step involves the treatment of the intermediate with chloroform in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene involves the bromination of 1-chloro-2-(2-bromoethyl)benzene.", "Starting Materials": [ "1-chloro-2-(2-bromoethyl)benzene", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Dissolve 1-chloro-2-(2-bromoethyl)benzene in acetic acid.", "Add bromine dropwise to the solution with stirring until the solution turns orange.", "Add sodium acetate to the solution and stir for 30 minutes.", "Pour the reaction mixture into water and extract with dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 2-bromo-4-(2-bromoethyl)-1-chlorobenzene as a yellow solid." ] }

CAS RN

1546189-85-8

Molecular Formula

C8H7Br2Cl

Molecular Weight

298.4

Purity

95

Origin of Product

United States

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